7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one
Description
7-Bromo-4aH-pyrido[3,4-d]pyridazin-4-one (CAS: 794591-77-8, molecular formula: C₇H₄BrN₃O) is a heterocyclic compound featuring a fused pyridopyridazinone core with a bromine substituent at the 7-position. Its synthesis and applications are explored in medicinal chemistry, particularly as a scaffold for kinase inhibitors and anti-inflammatory agents . The bromine atom enhances electrophilicity and may improve binding affinity in biological systems due to its size and lipophilicity.
Properties
Molecular Formula |
C7H4BrN3O |
|---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C7H4BrN3O/c8-6-1-4-2-10-11-7(12)5(4)3-9-6/h1-3,5H |
InChI Key |
DVAVEDSVUDOHGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=CC2=CN=NC(=O)C21)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one typically involves the bromination of pyrido[3,4-d]pyridazin-4-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions include substituted pyridazinones, N-oxides, and dihydropyridazinones .
Scientific Research Applications
7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridazinone core play crucial roles in binding to these targets, leading to modulation of their activity . The exact pathways and molecular interactions depend on the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Pyridopyrimidinones vs. Pyridopyridazinones
- Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compound 44g in ) incorporate a pyrimidinone ring instead of pyridazinone. These derivatives, such as 8-((4-(pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one, demonstrate enhanced solubility due to piperazine substituents, which facilitate interactions with ATP-binding pockets in kinases .
Selenadiazolo Analogs
- The selenium-containing analog, 7-bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one (), replaces a nitrogen atom with selenium. This substitution increases polarizability and redox activity, which may enhance interactions with selenocysteine-containing enzymes but reduce metabolic stability .
Pyrrolo[3,4-d]pyridazinones
- Derivatives like those in replace the pyrido ring with a pyrrolo group. For example, pyrrolo[3,4-d]pyridazinones modified with 1,3,4-oxadiazole-2-thione exhibit potent COX-2 inhibition (comparable to Celecoxib) and reduced gastrointestinal toxicity, highlighting the impact of ring fusion on target selectivity .
Substituent Effects
Halogen Substituents
- Bromo vs. Chloro : The 7-bromo group in the target compound offers greater lipophilicity and van der Waals interactions compared to the 3-(4-chlorophenyl) analog (compound 14 in ). This may improve blood-brain barrier penetration but increase off-target risks .
- Methoxy and Piperazine Groups : Compounds like 7-(1,4-diazepan-1-yl)-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one () show enhanced solubility and kinase affinity due to methoxy and piperazine substituents, though they lack the electrophilic bromine critical for covalent binding .
Structural Similarity and Diversity
- Diversity : Introduction of flexible linkers (e.g., 2-oxoethyl in ) or bulky groups (e.g., cyclopropyl in ) modulates steric hindrance and pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
